molecular formula C10H11N B3052614 N-methyl-N-(prop-2-yn-1-yl)aniline CAS No. 4282-82-0

N-methyl-N-(prop-2-yn-1-yl)aniline

Cat. No.: B3052614
CAS No.: 4282-82-0
M. Wt: 145.2 g/mol
InChI Key: SSRKOCVLSMLKKY-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C10H11N. It is a processable monomer known for its high solubility in water and organic solvents. The compound is characterized by the presence of a methyl group and a prop-2-yn-1-yl group attached to an aniline ring, which allows it to undergo various chemical reactions .

Mechanism of Action

Target of Action

N-methyl-N-(prop-2-yn-1-yl)aniline, also known as NMPAA, is a processable monomer It’s known that the compound can be easily oxidized, suggesting that it may interact with oxidation-related enzymes or pathways .

Mode of Action

It’s known that the compound can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules, often leading to chemical changes. In the case of this compound, it’s suggested that the compound generates reactive oxygen species (ROS) such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These ROS can then interact with other molecules, leading to various biochemical reactions.

Pharmacokinetics

It’s known that the compound has a high solubility in water and organic solvents , which could potentially influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the stability and activity of this compound. For instance, as a photosensitizer, the compound’s activity could be influenced by light exposure . Additionally, its solubility suggests that it could be affected by the polarity of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing N-methyl-N-(prop-2-yn-1-yl)aniline involves the reaction of aniline with formaldehyde and phenylacetylene in the presence of a copper catalyst. The reaction is typically carried out in a sealed glass tube at elevated temperatures (around 80°C) for 24 hours . Another method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water, which facilitates the ipso-cyclization of N-(3-phenylprop-2-yn-1-yl)aniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the compound’s high solubility and reactivity suggest that it can be produced using standard organic synthesis techniques involving readily available reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen and visible light are commonly used for oxidative reactions.

    Cyclization: ZnBr2 and Oxone in a mixed solvent of acetonitrile and water are used for ipso-cyclization reactions.

Major Products Formed

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a methyl group and a prop-2-yn-1-yl group attached to an aniline ring, which enhances its solubility and reactivity. This makes it a valuable compound for various synthetic applications in chemistry and industry .

Properties

IUPAC Name

N-methyl-N-prop-2-ynylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRKOCVLSMLKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343324
Record name N-methyl-N-(prop-2-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-82-0
Record name N-methyl-N-(prop-2-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

34 ml of a 2.7M solution of n-butyllithium in n-heptane are added dropwise at room temperature under nitrogen in the course of 1 hour to a solution of 10 g (93 mmol) of N-methylaniline in 100 ml of absolute ether. The temperature increases to reflux of the reaction mass. After 1 hour's reflux, the yellow solution is cooled to −10° C. and then in the course of 30 minutes a solution of 11.3 g (102 mmol) of propargyl bromide in toluene is added dropwise. The mixture is then stirred at room temperature for 8 hours. After customary aqueous working-up, the product of formula (101a) is purified by distillation. A yellow oil is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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